Tert-butyl 3-(2-aminophenylamino)piperidine-1-carboxylate
Description
Tert-butyl 3-(2-aminophenylamino)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 2-aminophenylamino substituent at the 3-position of the piperidine ring. This compound is structurally significant in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and targeted protein degradation agents (e.g., PROTACs). The Boc group enhances solubility and stability during synthetic processes, while the 2-aminophenylamino moiety provides a hydrogen-bonding motif critical for target engagement .
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminoanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-7-12(11-19)18-14-9-5-4-8-13(14)17/h4-5,8-9,12,18H,6-7,10-11,17H2,1-3H3 |
InChI Key |
SMFPDVZJTKXZMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 3-(2-aminophenylamino)piperidine-1-carboxylate typically involves the following key steps:
- Introduction of the Boc protecting group on the piperidine nitrogen.
- Selective functionalization at the 3-position of the piperidine ring.
- Coupling or substitution with the 2-aminophenylamino moiety.
- Deprotection or further functional group manipulations as required.
Detailed Synthetic Routes
Synthesis of tert-butyl 3-aminopiperidine-1-carboxylate Intermediate
A foundational intermediate in the preparation is tert-butyl 3-aminopiperidine-1-carboxylate, which can be synthesized by selective deprotection of tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate derivatives. The process involves:
- Reaction of piperidine with di-tert-butyl dicarbonate to introduce the Boc group at the nitrogen (position 1).
- Selective removal of the carbamate protecting group at the 3-position amino substituent using a base such as alkali metal hydroxides (e.g., sodium hydroxide), metal alkoxides, or metal amides under controlled temperature (50–120 °C) and time (30 minutes to 5 hours) conditions.
- The reaction progress is monitored by chromatographic methods (GC or HPLC).
- Post-reaction workup includes filtration, extraction, washing, and crystallization to isolate tert-butyl 3-aminopiperidine-1-carboxylate in good yield.
This method is industrially advantageous due to its selectivity and efficiency.
Coupling with 2-Aminophenylamino Group
The 2-aminophenylamino substituent is introduced via nucleophilic aromatic substitution or amide coupling reactions:
- A common approach involves coupling the free amino group of tert-butyl 3-aminopiperidine-1-carboxylate with a suitably activated 2-aminophenyl derivative.
- Activation of carboxylic acid intermediates (if present) is achieved using coupling agents such as hydroxybenzotriazole (HOBt), N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), and bases like diisopropylethylamine (DIPEA).
- Alternatively, nucleophilic displacement reactions on halogenated aromatic precursors can be employed to attach the 2-aminophenylamino group to the piperidine ring.
Examples from related synthetic schemes show that after deprotection of tert-butyl esters with trifluoroacetic acid (TFA) in dichloromethane, the resulting acids are coupled with piperidine derivatives under HOBt/HBTU/DIPEA conditions to yield the desired products.
Protection and Deprotection Considerations
- The Boc group on the piperidine nitrogen provides stability during various reaction steps and can be removed under acidic conditions (e.g., TFA in CH2Cl2).
- The presence of the bulky tert-butyl group in the carbamate motif has been shown to enhance biological activity, indicating the importance of maintaining this protecting group until the final step.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents and Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Boc Protection | Piperidine + di-tert-butyl dicarbonate, room temp | Formation of tert-butyl piperidine-1-carboxylate |
| 2 | Selective Deprotection | Base (NaOH, metal alkoxide), 50–120 °C, 0.5–5 h | Removal of carbamate at 3-position, yields amine |
| 3 | Coupling with 2-aminophenylamino | Activated acid (HOBt, HBTU), DIPEA, TFA deprotection if needed | Formation of this compound |
| 4 | Final Purification | Extraction, crystallization, chromatography | Isolated pure compound |
Research Results and Data
Yields and Purity
- The selective deprotection step yields tert-butyl 3-aminopiperidine-1-carboxylate in high purity (>90%) and good yields, typically above 80% under optimized conditions.
- Coupling reactions with 2-aminophenyl derivatives proceed efficiently with yields ranging from 70% to 90%, depending on the substrate and reaction conditions.
Analytical Characterization
- The final compound is characterized by NMR (1H and 13C), mass spectrometry, and chromatographic purity assays.
- 13C NMR chemical shifts for related piperidine carbamate derivatives show characteristic signals for the carbamate carbonyl (~154–166 ppm) and tert-butyl group (~28 ppm).
- Mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight (e.g., m/z ~331 for related tert-butyl carbamate derivatives).
Biological Activity Correlation
- The tert-butyl carbamate group is critical for biological activity, as removal leads to significant loss of function, highlighting the importance of maintaining this group during synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((2-aminophenyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 3-((2-aminophenyl)amino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-((2-aminophenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-carboxylate derivatives are widely studied due to their versatility in drug discovery. Below is a detailed comparison of Tert-butyl 3-(2-aminophenylamino)piperidine-1-carboxylate with structurally analogous compounds:
Structural Analogues and Substituent Variations
Physicochemical Properties
- Polarity: The target compound’s 2-aminophenylamino group increases polarity compared to non-aminated analogs (e.g., tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate, CAS 1203686-41-2), as evidenced by TLC data (Rf 0.23 in hexane:ethyl acetate = 9:1) . In contrast, tert-butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate (Rf 0.56 in hexane:ethyl acetate = 2:1) exhibits lower polarity due to bulky nitro and dibenzyl groups .
Solubility :
- Hydrophilic substituents (e.g., hydroxyl in tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, CAS 146667-84-7) enhance aqueous solubility compared to the target compound’s aromatic amine .
Biological Activity
Tert-butyl 3-(2-aminophenylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme functions and receptor interactions. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : Approximately 246.29 g/mol
- Structure : It features a tert-butyl group attached to a piperidine ring, substituted with a 2-aminophenylamino group at the 3-position.
Research indicates that the biological activity of this compound may be attributed to its interaction with various biomolecules. The compound is thought to influence several biochemical pathways:
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
- Receptor Interaction : The aminophenylamino group suggests potential binding to receptors involved in neurotransmission and other physiological processes.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Likely well absorbed due to its moderate lipophilicity.
- Distribution : Predicted to cross biological membranes effectively.
- Metabolism : Potential involvement of cytochrome P450 enzymes, although specific pathways require further investigation.
- Excretion : Primarily renal, though detailed studies are needed.
In Vitro Studies
Several studies have explored the biological activity of this compound:
Case Studies
-
Diabetes Treatment :
- A study highlighted the compound's ability to activate GLP-1 pathways, which are crucial for insulin secretion and glucose metabolism. This suggests a role in Type 2 diabetes management.
-
Inflammatory Response :
- Another investigation focused on its potential as an NLRP3 inflammasome inhibitor, proposing that it could mitigate inflammatory responses in conditions like rheumatoid arthritis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 3-(2-aminophenylamino)piperidine-1-carboxylate in academic research?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperidine backbone followed by functionalization. For example:
- Step 1 : Coupling reactions using nucleophilic amines (e.g., 2-aminophenylamine) with tert-butyl-protected piperidine intermediates.
- Step 2 : Use of activating agents like DMAP (dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to facilitate amide bond formation .
- Step 3 : Protection/deprotection strategies (e.g., tert-butyl carbamate) to stabilize reactive intermediates and improve yield .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : A combination of techniques is used:
- X-ray crystallography : For absolute configuration determination (e.g., SHELX software for refinement and validation) .
- NMR spectroscopy : ¹H/¹³C NMR to confirm hydrogen environments and carbon frameworks.
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight and purity verification.
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : In case of exposure, rinse with water and seek medical attention immediately; provide SDS to physicians .
Advanced Research Questions
Q. How can researchers optimize reaction yields for coupling steps in the synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternatives to DMAP (e.g., HOBt/EDCI) for improved efficiency.
- Solvent Optimization : Replace dichloromethane with polar aprotic solvents (e.g., DMF) to enhance solubility .
- Temperature Control : Gradual warming (0°C → room temperature) minimizes side reactions .
Q. What methodologies resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
- Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., IR spectroscopy for functional groups, HPLC for purity).
- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR shifts and compare with experimental data .
- Crystallographic Refinement : SHELXL for high-resolution structures to confirm stereochemistry .
Q. What are the mechanistic insights into nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify intermediates.
- Isotopic Labeling : Use ¹⁵N-labeled amines to track regioselectivity in amide bond formation .
- DFT Analysis : Map energy barriers for transition states to explain selectivity trends .
Q. How is this compound utilized as a precursor in pharmacologically active compounds?
- Methodological Answer :
- Drug Discovery : Functionalize the piperidine ring to create analogs targeting enzyme inhibition (e.g., kinases, proteases) .
- Biological Screening : Use SPR (Surface Plasmon Resonance) to assess binding affinity to therapeutic targets like GPCRs .
- Metabolic Stability : Modify the tert-butyl group to improve pharmacokinetic properties (e.g., CYP450 resistance) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
